N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide
Description
N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline-2-carboxamide core linked to a phenyl ring substituted with a thiazolo[5,4-b]pyridine moiety. This scaffold combines two pharmacologically relevant heterocycles: quinoline, known for its role in antimicrobial and anticancer agents, and thiazolo[5,4-b]pyridine, a fused bicyclic system contributing to diverse bioactivities .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS/c27-20(18-12-9-14-4-1-2-5-17(14)25-18)24-16-10-7-15(8-11-16)21-26-19-6-3-13-23-22(19)28-21/h1-13H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMWAHWNVZFZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a thiazole derivative with a pyridine derivative under acidic or basic conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for cyclization.
Coupling with Phenyl Derivative: The thiazolo[5,4-b]pyridine core is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Quinoline-2-Carboxamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and quinoline moieties. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other peroxides.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halogens, amines, thiols, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the thiazole and quinoline rings.
Reduction: Amino derivatives of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
The compound exhibits a range of biological activities primarily associated with its ability to inhibit critical enzymes involved in cancer cell signaling pathways. Notably, studies have highlighted its potency against phosphoinositide 3-kinase (PI3K), an enzyme integral to cell growth and survival. Inhibition of PI3K is particularly relevant in cancer therapy as it plays a crucial role in tumor progression and resistance to treatment.
Table 1: Biological Activities of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide
| Activity | Description |
|---|---|
| PI3K Inhibition | Potent inhibitor with implications for targeted cancer therapies |
| Anticancer Properties | Demonstrated efficacy against various cancer cell lines in vitro |
| Neuroprotective Effects | Potential application in treating neurodegenerative diseases |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline and thiazole rings can significantly influence biological activity.
Table 2: SAR Insights
| Compound Variation | Effect on Activity |
|---|---|
| Chlorine substitution on phenyl | Enhanced PI3K inhibition |
| Methoxy group on phenyl | Increased anticancer activity |
| Methyl group on quinoline | Improved neuroprotective effects |
Case Studies
Several studies have explored the applications of similar compounds featuring the thiazolo[5,4-b]pyridine scaffold. For instance:
- Study on Anticancer Activity : A derivative of thiazolo[5,4-b]pyridine demonstrated significant inhibition against colon cancer cells (HCT-15), showcasing IC50 values comparable to standard chemotherapeutics like cisplatin. This suggests that modifications to the thiazole ring can enhance anticancer properties .
- Neuroprotective Applications : Research indicated that certain derivatives could protect neuronal cells from apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups to optimize biological activity. Characterization techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the inhibition or modulation of their activity. Key pathways involved include the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell growth and survival .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares structural motifs with several quinoline-carboxamide derivatives (Table 1):
*Estimated based on structural similarity; †Calculated from formula in .
Key Observations :
- Core Variations: The quinoline-2-carboxamide in the target contrasts with quinoline-4-carboxamide (e.g., compound in ) or naphthamide (compound 4 in ), which may alter binding affinity and solubility.
- Heterocyclic Substituents : Thiazolo[5,4-b]pyridine (target) vs. thiadiazole () or pyridinyl-thiadiazole (). Thiadiazoles enhance metabolic stability, while thiazolo-pyridines may improve π-π stacking in receptor interactions .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The carboxamide and thiazolo-pyridine groups provide 1 H-bond donor and 5 acceptors (estimated), comparable to compound 6 (5 acceptors) .
Biological Activity
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core linked to a thiazolo[5,4-b]pyridine moiety. The structural representation can be summarized as follows:
- Quinoline Core : A bicyclic structure known for its diverse biological properties.
- Thiazolo[5,4-b]pyridine Moiety : A heterocyclic compound that enhances the biological activity of the parent structure.
This compound exhibits potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme critical for various cellular processes including growth and survival. The inhibition of PI3K signaling pathways is particularly significant in cancer therapy, as it can impede tumor progression and promote apoptosis in cancer cells.
Antitumor Properties
Numerous studies have demonstrated the antitumor efficacy of compounds similar to this compound. Key findings include:
- In Vitro Cytotoxicity : Derivatives have shown significant cytotoxic effects against various cancer cell lines with nanomolar potency. For instance, structural modifications that enhance positive charge density at specific positions have been linked to increased antitumor activity .
- Structure-Activity Relationship (SAR) : Research indicates that three essential structural features contribute to antitumor activity:
Other Biological Activities
In addition to its antitumor properties, compounds in this class have also been explored for other biological activities:
- Anticonvulsant Activity : Certain thiazole derivatives have shown promising anticonvulsant properties, indicating a broader therapeutic potential beyond oncology .
- Neuroprotective Effects : Quinoline derivatives are being investigated for their multi-targeting capabilities in neurodegenerative diseases, suggesting their utility in treating conditions such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
A selection of relevant studies highlights the compound's biological activity:
Q & A
Q. What are the optimal synthetic routes for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Construct the thiazolo[5,4-b]pyridine core via cyclization using reagents like copper iodide under microwave irradiation .
- Step 2 : Couple the quinoline-2-carboxamide moiety using Suzuki-Miyaura cross-coupling with palladium catalysts .
- Step 3 : Optimize yields (50–70%) by controlling solvent polarity (DMF or dichloromethane) and reaction time (12–48 hours) .
Q. How is the compound characterized post-synthesis?
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm aromatic proton environments (δ 7.2–8.9 ppm for quinoline and thiazolo[5,4-b]pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., observed [M+H]⁺ at m/z 413.12) .
- HPLC Purity Analysis : Ensure ≥95% purity using C18 columns with acetonitrile/water gradients .
Q. What primary biological activities are observed for this compound?
- PI3K Inhibition : IC₅₀ values in the nanomolar range (e.g., 12–85 nM for PI3Kα) due to hydrogen bonding with kinase domains .
- Antimicrobial Activity : Synergy with cell-penetrating peptides enhances bacterial membrane disruption .
- Anticancer Potential : Inhibits tumor proliferation in A549 and MCF-7 cell lines (IC₅₀: 1.5–3.2 µM) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to enhance PI3K inhibition?
- Key Modifications :
| Substituent | Impact on Activity | Reference |
|---|---|---|
| Sulfonamide group | Essential for kinase binding; removal reduces activity by 10-fold | |
| Fluorine at C-2 | Increases metabolic stability and selectivity for PI3Kδ isoform | |
| Quinoline core expansion | Larger cores (e.g., naphthyridine) improve potency but reduce solubility |
- Methodology : Synthesize analogs via parallel synthesis and test in kinase profiling panels .
Q. How can contradictions in enzymatic assay data be resolved?
Contradictions may arise from:
- Assay Conditions : ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values .
- Isoform Selectivity : PI3Kα vs. PI3Kγ inhibition profiles vary due to active-site hydrophobicity differences .
- Solution : Validate using orthogonal assays (e.g., TR-FRET for binding affinity and Western blotting for pathway inhibition) .
Q. What combination therapies are being explored with this compound?
- Synergy with EGFR Inhibitors : Co-treatment reduces resistance in NSCLC models by dual pathway blockade .
- Antibiotic Adjuvants : Enhances ciprofloxacin efficacy against E. coli biofilms by 8-fold .
- Experimental Design : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Q. What is the role of computational modeling in target identification?
- Molecular Docking : Predict binding poses in PI3Kα (PDB: 4JPS) with Glide SP scoring .
- MD Simulations : Simulate ligand stability over 100 ns to assess hydrogen bond retention with Val851 and Lys802 .
- ADMET Prediction : SwissADME estimates moderate solubility (LogP: 3.2) and CYP3A4 inhibition risk .
Q. How to assess selectivity against kinase isoforms?
- Kinase Profiling Panels : Test against 50+ kinases (e.g., PI3K family, mTOR, AKT) at 1 µM .
- Cellular Selectivity : Compare pathway inhibition (e.g., p-AKT vs. p-ERK) in HEK293 cells .
- Off-Target Risks : Use thermal shift assays to identify non-kinase targets .
Q. What pharmacokinetic challenges are associated with this compound?
- Solubility : Poor aqueous solubility (≤10 µg/mL) requires formulation with cyclodextrins .
- Metabolic Stability : CYP2D6-mediated oxidation in liver microsomes reduces half-life (t₁/₂: 15 min) .
- In Vivo Validation : Administer via intraperitoneal injection (10 mg/kg) in xenograft models and monitor plasma levels via LC-MS/MS .
Q. How to analyze conflicting cytotoxicity data across cell lines?
Discrepancies may stem from:
- Genetic Variability : BRCA1-mutant cells show hypersensitivity due to synthetic lethality .
- Efflux Pumps : Overexpression of P-gp in resistant lines (e.g., NCI/ADR-RES) reduces intracellular accumulation .
- Mitigation : Normalize data to ATP content and use 3D spheroid models for physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
